molecular formula C9H12ClNO B12980577 (R)-2-(1-Aminopropyl)-4-chlorophenol

(R)-2-(1-Aminopropyl)-4-chlorophenol

Cat. No.: B12980577
M. Wt: 185.65 g/mol
InChI Key: YWBQGIUQSFSUPC-MRVPVSSYSA-N
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Description

®-2-(1-Aminopropyl)-4-chlorophenol is a chiral compound with a phenolic structure, featuring an amino group and a chlorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Aminopropyl)-4-chlorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-chlorophenol.

    Alkylation: The 4-chlorophenol undergoes alkylation with a suitable alkylating agent, such as 1-bromo-2-propanol, in the presence of a base like potassium carbonate.

    Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source under appropriate conditions to introduce the amino group.

Industrial Production Methods

Industrial production of ®-2-(1-Aminopropyl)-4-chlorophenol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Aminopropyl)-4-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form corresponding amines or other reduced products.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

®-2-(1-Aminopropyl)-4-chlorophenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(1-Aminopropyl)-4-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions, while the phenolic and chlorinated moieties contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • ®-4-(1-Aminopropyl)-N,N-dimethylaniline hydrochloride
  • 1-(3-Aminopropyl)imidazole
  • (1-Aminopropyl)phosphonic acid

Uniqueness

®-2-(1-Aminopropyl)-4-chlorophenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, as the ®-enantiomer may exhibit different activity compared to the (S)-enantiomer.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

2-[(1R)-1-aminopropyl]-4-chlorophenol

InChI

InChI=1S/C9H12ClNO/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,8,12H,2,11H2,1H3/t8-/m1/s1

InChI Key

YWBQGIUQSFSUPC-MRVPVSSYSA-N

Isomeric SMILES

CC[C@H](C1=C(C=CC(=C1)Cl)O)N

Canonical SMILES

CCC(C1=C(C=CC(=C1)Cl)O)N

Origin of Product

United States

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